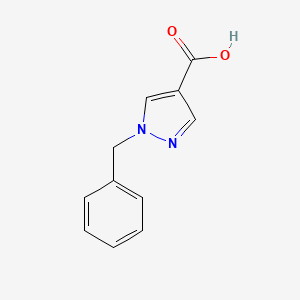

1-Benzyl-1H-pyrazole-4-carboxylic acid

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1-benzylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c14-11(15)10-6-12-13(8-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGDOHXYALMXHLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80424341 | |

| Record name | 1-Benzyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401647-24-3 | |

| Record name | 1-Benzyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Benzyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Overview of 1 Benzyl 1h Pyrazole 4 Carboxylic Acid S Position Within Pyrazole Chemistry

1-Benzyl-1H-pyrazole-4-carboxylic acid serves primarily as a key building block in organic synthesis. Its chemical structure combines the stable pyrazole (B372694) core with a reactive carboxylic acid group and a benzyl (B1604629) group that can influence the molecule's steric and electronic properties. The carboxylic acid function is particularly useful as it allows for a variety of chemical transformations, such as esterification and amidation, enabling the synthesis of a diverse library of derivative compounds. ontosight.ai

While direct pharmacological applications of this compound itself are not extensively documented, its importance lies in its role as a synthetic intermediate. ontosight.aichemimpex.com Similar structures, such as 1-benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid and 1-benzyl-3-methyl-1H-pyrazole-5-carboxylic acid, are utilized in the development of novel therapeutic agents, including anti-inflammatory and analgesic drugs. ontosight.aichemimpex.com This suggests that this compound holds a similar position as a valuable precursor for creating more complex molecules with potential biological activity.

Table 2: Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 401647-24-3 | sigmaaldrich.comchemicalbook.com |

| Molecular Formula | C₁₁H₁₀N₂O₂ | sigmaaldrich.comscbt.com |

| Molecular Weight | 202.21 g/mol | sigmaaldrich.comscbt.com |

| Appearance | Solid | sigmaaldrich.com |

| InChI Key | KGDOHXYALMXHLF-UHFFFAOYSA-N | sigmaaldrich.com |

Research Trajectories and Future Prospects for 1 Benzyl 1h Pyrazole 4 Carboxylic Acid

The future of 1-Benzyl-1H-pyrazole-4-carboxylic acid is intrinsically linked to the broader field of pyrazole (B372694) chemistry. The ongoing interest in pyrazole derivatives as pharmacologically active agents ensures a continued demand for versatile building blocks like this compound. ontosight.airesearchgate.net Future research will likely focus on utilizing this compound to synthesize novel compounds for high-throughput screening in drug discovery programs.

Key research trajectories include the development of new synthetic methodologies to efficiently create libraries of derivatives from this starting material. These derivatives could be explored for a range of therapeutic applications, from oncology to infectious diseases. researchgate.net The compound's structure is a promising scaffold for designing inhibitors of specific enzymes or receptors, a common strategy in modern drug development. ontosight.ai As researchers continue to unlock the therapeutic potential of the pyrazole nucleus, the role of this compound as a fundamental synthetic intermediate is expected to expand.

Historical Context of Pyrazole 4 Carboxylic Acid Research

Advanced Synthetic Routes for the Pyrazole Ring System

The construction of the N-benzylated pyrazole ring is a critical step in the synthesis of the target molecule. Modern organic synthesis provides several powerful methods for the efficient assembly of this heterocyclic core.

Cyclocondensation Reactions in Pyrazole Synthesis

Cyclocondensation reactions represent a classical and widely employed strategy for the synthesis of the pyrazole nucleus. This approach typically involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative. beilstein-journals.orgnih.gov In the context of synthesizing 1-benzyl-1H-pyrazole-4-carboxylic acid analogues, benzylhydrazine (B1204620) is a key reagent.

The reaction of benzylhydrazine with a suitably substituted three-carbon component, such as ethyl 2-formyl-3-oxopropanoate, leads to the formation of the corresponding pyrazole-4-carboxylate ester. The initial condensation occurs between the hydrazine and one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The choice of reaction conditions, including solvent and catalyst, can influence the regioselectivity of the cyclization, particularly with unsymmetrical 1,3-dicarbonyl compounds. researchgate.net

Multicomponent reactions (MCRs) have further enhanced the efficiency of cyclocondensation strategies by allowing for the one-pot synthesis of highly substituted pyrazoles from simple starting materials. beilstein-journals.orgnih.gov For instance, a three-component reaction involving an aldehyde, a β-ketoester, and benzylhydrazine can directly afford a polysubstituted pyrazole ring.

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis

| 1,3-Dicarbonyl Precursor | Hydrazine Derivative | Catalyst/Conditions | Product | Reference |

| Ethyl 2-formyl-3-oxopropanoate | Benzylhydrazine | Acetic acid, reflux | Ethyl 1-benzyl-1H-pyrazole-4-carboxylate | researchgate.net |

| 1,3-Diketone | Benzylhydrazine | Mineral acid or base | 1-Benzyl-3,5-disubstituted pyrazole | beilstein-journals.orgnih.gov |

| β-Ketoester | Benzylhydrazine | SmCl₃ | Substituted 1-benzylpyrazole-4-carboxylate | nih.gov |

Vilsmeier Cyclization Approaches and their Variants

The Vilsmeier-Haack reaction is a powerful method for the synthesis of pyrazole-4-carbaldehydes, which are versatile intermediates that can be readily oxidized to the corresponding carboxylic acids. rsc.orgscispace.com This reaction typically involves the treatment of a hydrazone with the Vilsmeier reagent (a mixture of phosphorus oxychloride and a formamide, such as N,N-dimethylformamide).

For the synthesis of this compound precursors, a hydrazone derived from the condensation of an appropriate ketone with benzylhydrazine is subjected to the Vilsmeier-Haack conditions. rsc.org The reaction proceeds through the formation of a chloroiminium ion, which acts as the electrophile. Intramolecular cyclization of the hydrazone onto the Vilsmeier reagent, followed by elimination and hydrolysis, affords the 1-benzyl-1H-pyrazole-4-carbaldehyde.

Recent advancements in this area have focused on the use of milder and more environmentally friendly Vilsmeier reagents and reaction conditions, including microwave-assisted protocols that can significantly reduce reaction times and improve yields. bohrium.comdegres.eu

Table 2: Vilsmeier Cyclization for the Synthesis of Pyrazole-4-carbaldehydes

| Hydrazone Precursor | Vilsmeier Reagent | Reaction Conditions | Product | Reference |

| Acetophenone benzylhydrazone | POCl₃/DMF | 0 °C to 70 °C | 1-Benzyl-3-phenyl-1H-pyrazole-4-carbaldehyde | rsc.org |

| 1-(4-Fluorophenyl)ethylidene benzylhydrazone | POCl₃/DMF | 0 °C to 70 °C, 5-6 h | 1-Benzyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde | rsc.org |

1,3-Dipolar Cycloaddition Strategies

The 1,3-dipolar cycloaddition reaction is a highly efficient and atom-economical method for the construction of five-membered heterocyclic rings, including pyrazoles. rsc.org This reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile. For pyrazole synthesis, a nitrile imine, often generated in situ, serves as the 1,3-dipole, which then reacts with an alkyne or an alkene as the dipolarophile. youtube.com

To synthesize 1-benzyl-1H-pyrazole derivatives, a nitrile imine bearing a benzyl (B1604629) group on one of the nitrogen atoms can be employed. These nitrile imines are typically generated from the corresponding hydrazonoyl halides upon treatment with a base. The subsequent reaction with a suitable alkyne, such as ethyl propiolate, would lead to the formation of a 1-benzyl-1H-pyrazole-4-carboxylate ester. The regioselectivity of the cycloaddition is an important consideration and is influenced by the electronic and steric properties of the substituents on both the nitrile imine and the alkyne. rsc.orgunisi.it

Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating a wide range of organic transformations, including the synthesis of heterocyclic compounds like pyrazoles. thepharmajournal.comdergipark.org.tr The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and often, cleaner reaction profiles compared to conventional heating methods. nih.gov

Several of the aforementioned synthetic routes to this compound and its analogues can be significantly improved through the application of microwave technology. For instance, the cyclocondensation of benzylhydrazine with 1,3-dicarbonyl compounds can be completed in a matter of minutes under microwave irradiation, often in the absence of a solvent. nih.gov Similarly, Vilsmeier-Haack cyclizations have been shown to be highly efficient under microwave conditions, providing rapid access to pyrazole-4-carbaldehydes. bohrium.comdegres.eu The enhanced efficiency of MAOS makes it an attractive and sustainable approach for the synthesis of these important heterocyclic compounds.

Table 3: Comparison of Conventional and Microwave-Assisted Pyrazole Synthesis

| Reaction Type | Conventional Conditions | Microwave Conditions | Advantages of MAOS | Reference |

| Cyclocondensation | Reflux in ethanol (B145695), several hours | 1-10 min, solvent-free | Reduced reaction time, improved yield | nih.gov |

| Vilsmeier-Haack | 60-70 °C, 4-6 hours | 5-15 min | Shorter reaction time, higher purity | degres.eu |

Functionalization at the Pyrazole-4-position: Carboxylic Acid Moiety

Once the 1-benzyl-1H-pyrazole ring system is in place, the next critical step is the introduction or unmasking of the carboxylic acid group at the 4-position.

Oxidation Reactions for Carboxylic Acid Formation

A common and effective strategy for installing the carboxylic acid functionality at the C4-position of the pyrazole ring involves the oxidation of a pre-existing functional group. The most common precursor for this transformation is the corresponding pyrazole-4-carbaldehyde, which can be synthesized via the Vilsmeier-Haack reaction as previously described.

Various oxidizing agents can be employed for the conversion of the aldehyde to the carboxylic acid. A classic and potent oxidizing agent is potassium permanganate (B83412) (KMnO₄). The oxidation of a 1-benzyl-1H-pyrazole-4-carbaldehyde with potassium permanganate in a suitable solvent system, such as aqueous pyridine (B92270) or acetone, provides the desired this compound in good yield. Careful control of the reaction conditions, including temperature and stoichiometry of the oxidant, is crucial to avoid over-oxidation or side reactions.

Other oxidizing agents that have been successfully used for this transformation include chromic acid and vanadium catalysts in the presence of hydrogen peroxide. The choice of oxidant may depend on the presence of other functional groups in the molecule that could be sensitive to oxidation.

Alternatively, if a methyl group is present at the 4-position of the pyrazole ring, it can be directly oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate under forcing conditions. organic-chemistry.org This approach, however, may be less selective and could lead to lower yields compared to the oxidation of the corresponding aldehyde.

Table 4: Oxidation of Pyrazole-4-carbaldehydes to Carboxylic Acids

| Starting Material | Oxidizing Agent | Reaction Conditions | Product | Reference |

| 1-Benzyl-1H-pyrazole-4-carbaldehyde | Potassium Permanganate (KMnO₄) | Aqueous pyridine, reflux | This compound | - |

| 1,3-Diaryl-1H-pyrazole-4-carbaldehyde | Vanadium catalyst / H₂O₂ | - | 1,3-Diaryl-1H-pyrazole-4-carboxylic acid | - |

Ester Hydrolysis for Carboxylic Acid Generation

Alkaline hydrolysis is a robust and high-yielding method for the conversion of pyrazole-4-carboxylates to their corresponding carboxylic acids. The reaction is typically carried out by heating the ester in a mixture of an alcoholic solvent, such as ethanol or methanol, and an aqueous solution of a strong base, like sodium hydroxide (B78521) or potassium hydroxide. nih.gov

For instance, the synthesis of 1-allyl-3-amino-1H-pyrazole-4-carboxylic acid is achieved through the alkaline hydrolysis of its ethyl ester. The process involves heating a solution of ethyl 1-allyl-3-amino-1H-pyrazole-4-carboxylate in a tetrahydrofuran-methanol mixture with aqueous sodium hydroxide. nih.gov After the reaction is complete, the solvent is removed, and the residue is acidified with a strong acid, such as hydrochloric acid, to precipitate the carboxylic acid product. nih.gov This general procedure is broadly applicable to a wide range of N-substituted pyrazole-4-carboxylic esters.

The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) to ensure the complete consumption of the starting ester. The final product is typically isolated by filtration, washed with water to remove inorganic salts, and can be further purified by recrystallization if necessary.

Table 1: Conditions for Alkaline Hydrolysis of Pyrazole Esters

| Precursor | Base | Solvent | Reaction Conditions | Product | Reference |

| Ethyl 1-allyl-3-amino-1H-pyrazole-4-carboxylate | 2.5N NaOH | THF-MeOH (1:1) | 333 K, 4 h | 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid | nih.gov |

Benzyl Group Introduction and N-Benzylation Strategies

The introduction of the benzyl group onto the pyrazole nitrogen is a critical step in the synthesis of the target compound. N-alkylation of pyrazoles is a well-established transformation, and several strategies have been developed to achieve N-benzylation, often with high regioselectivity.

A common and direct method for N-benzylation involves the reaction of a pyrazole ester, such as ethyl 1H-pyrazole-4-carboxylate, with a benzyl halide, typically benzyl chloride or benzyl bromide, in the presence of a base. For example, the synthesis of ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate is accomplished by refluxing ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate with benzyl chloride and potassium carbonate in acetonitrile. nih.gov The base, potassium carbonate, acts as a proton scavenger, facilitating the nucleophilic attack of the pyrazole nitrogen on the benzyl halide.

Another approach involves the condensation of a β-dicarbonyl compound or its equivalent with benzylhydrazine. This method constructs the pyrazole ring and introduces the benzyl group in a single synthetic operation. For the synthesis of 1,3,5-trisubstituted pyrazoles, a three-component reaction can be employed, starting with an aldehyde, benzylhydrazine, and a nitroolefin. orgsyn.org For instance, 1-benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole is synthesized from 4-chlorobenzaldehyde (B46862), benzylhydrazine dihydrochloride, and 4-methyl-β-nitrostyrene in methanol. orgsyn.org

Acid-catalyzed N-alkylation of pyrazoles using trichloroacetimidates has also been reported as a viable method, providing an alternative to traditional base-mediated alkylations. semanticscholar.org

Table 2: N-Benzylation Strategies for Pyrazole Derivatives

| Pyrazole Substrate | Benzylating Agent | Base/Catalyst | Solvent | Product | Reference |

| Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate | Benzyl chloride | K₂CO₃ | Acetonitrile | Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate | nih.gov |

| Ethyl 3-p-tolyl-1H-pyrazole-5-carboxylate | Benzyl chloride | K₂CO₃ | Acetonitrile | Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate | nih.gov |

| In situ from 4-chlorobenzaldehyde and nitroolefin | Benzylhydrazine dihydrochloride | None | Methanol | 1-Benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole | orgsyn.org |

Synthesis of Substituted this compound Derivatives

The synthesis of substituted analogues of this compound allows for the exploration of structure-activity relationships in various applications. Methodologies have been developed to introduce a range of substituents, including halogens, alkyl, phenyl, and amino groups, at different positions on the pyrazole ring.

Synthesis of Halogenated Analogues (e.g., 1-Benzyl-5-chloro-1H-pyrazole-4-carboxylic acid)

The synthesis of halogenated derivatives can be achieved through various routes. One common strategy involves the use of a halogenated starting material. For example, the synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid has been reported, which serves as a template for the synthesis of related benzyl analogues. researchgate.netresearchgate.net The process can start from a pyrazolone (B3327878) derivative, which is then treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to introduce the chlorine atom. Subsequent oxidation of a formyl group at the 4-position can yield the carboxylic acid. researchgate.net

Alternatively, the pyrazole ring can be constructed from precursors that already contain the desired halogen substituent. The resulting halogenated pyrazole can then be N-benzylated and the ester group hydrolyzed to afford the final halogenated carboxylic acid.

Synthesis of Alkyl-Substituted Analogues (e.g., 1-Benzyl-3-propyl-1H-pyrazole-4-carboxylic acid, 1-Benzyl-3-methyl-1H-pyrazole-4-carboxylic acid)

The introduction of alkyl groups at the 3-position of the pyrazole ring is typically achieved by starting with a β-dicarbonyl compound that bears the desired alkyl substituent. For example, the synthesis of 1-phenyl-3-methyl-5-pyrazolone involves the reaction of phenylhydrazine (B124118) with methyl acetoacetate. google.comgoogle.com A similar strategy can be employed using benzylhydrazine to produce the corresponding 1-benzyl-3-methyl-pyrazole (B6318507) derivative.

To obtain the 4-carboxylic acid functionality, a three-component reaction involving an aldehyde, an active methylene (B1212753) compound like ethyl acetoacetate, and a hydrazine derivative can be utilized. This one-pot synthesis is an efficient method for producing highly substituted pyrazoles. sid.ir Subsequent hydrolysis of the resulting ester yields the target alkyl-substituted carboxylic acid. The biochemical 1-benzyl-3-propyl-1H-pyrazole-4-carboxylic acid is available from commercial sources, indicating established synthetic routes. scbt.com

Synthesis of Phenyl-Substituted Analogues (e.g., 1-Benzyl-3-phenyl-1H-pyrazole-4-carboxylic acid)

The synthesis of phenyl-substituted analogues often involves the construction of the pyrazole ring from a phenyl-containing precursor. A common method is the reaction of a 1,3-dicarbonyl compound bearing a phenyl group with benzylhydrazine. For instance, the synthesis of 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives proceeds through the cyclization of hydrazones derived from substituted acetophenones using the Vilsmeier-Haack reaction. semanticscholar.org Although this example leads to a 4-carbaldehyde, subsequent oxidation can provide the desired 4-carboxylic acid.

Another route involves the reaction of a phenyl-substituted pyrazole ester with a benzylating agent. For example, ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate and ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate have been synthesized via N-benzylation of the corresponding pyrazole esters. nih.govnih.gov Hydrolysis of these esters would then yield the phenyl-substituted carboxylic acids.

Synthesis of Amino-Substituted Analogues (e.g., 3-amino-1-benzyl-1H-pyrazole-4-carboxylic acid)

The synthesis of amino-substituted pyrazoles often utilizes β-ketonitriles or their equivalents as starting materials. A well-established route to 5-aminopyrazoles is the reaction of ethyl (ethoxymethylene)cyanoacetate with a substituted hydrazine. prepchem.comnih.gov For example, 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester is synthesized by refluxing (4-methoxyphenyl)hydrazine (B1593770) hydrochloride with ethyl (ethoxymethylene)cyanoacetate and potassium carbonate in ethanol. prepchem.com A similar reaction with benzylhydrazine would be expected to yield the corresponding 1-benzyl-5-amino-pyrazole-4-carboxylate.

Alternatively, 3-amino-1H-pyrazole-4-carbonitriles can be synthesized and subsequently converted to the desired carboxylic acid. mdpi.com The synthesis of 1-allyl-3-amino-1H-pyrazole-4-carboxylic acid has been achieved by the alkaline hydrolysis of the corresponding ethyl ester, demonstrating a viable route to the final acid product. nih.gov

Synthesis of Hydrazide Derivatives

The synthesis of hydrazide derivatives from carboxylic acids is a fundamental transformation in medicinal chemistry, often serving as a precursor for more complex heterocyclic systems. The most direct and widely used method for preparing hydrazides involves the reaction of a carboxylic acid ester with hydrazine hydrate (B1144303). rjptonline.orgiscientific.org In the context of this compound, the corresponding ester, typically the methyl or ethyl ester, is treated with hydrazine hydrate in a suitable solvent such as ethanol or methanol. The reaction mixture is typically heated under reflux for several hours to drive the reaction to completion. iscientific.org

This nucleophilic acyl substitution reaction involves the attack of the hydrazine nitrogen on the electrophilic carbonyl carbon of the ester, leading to the displacement of the alcohol (methanol or ethanol) and the formation of the desired 1-benzyl-1H-pyrazole-4-carbohydrazide. This carbohydrazide (B1668358) is a key intermediate for synthesizing various bioactive molecules. rjptonline.org

Alternatively, hydrazides can be synthesized directly from the carboxylic acid by treating it with hydrazine hydrate under solvent-free conditions using grinding techniques, which aligns with green chemistry principles. rjptonline.org Another approach involves the activation of the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with hydrazine.

Table 1: Synthesis of 1-Benzyl-1H-pyrazole-4-carbohydrazide

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|---|---|---|

| Ethyl 1-benzyl-1H-pyrazole-4-carboxylate | Hydrazine hydrate | 1-Benzyl-1H-pyrazole-4-carbohydrazide | Hydrazinolysis of ester |

Synthesis of Esters and Amides from the Carboxylic Acid

The carboxylic acid group of this compound is a versatile functional handle for the synthesis of various ester and amide derivatives. These derivatives are often prepared to modulate the physicochemical properties of the parent compound, such as solubility, lipophilicity, and metabolic stability. researchgate.netorganic-chemistry.org

Ester Synthesis: Esterification is commonly achieved by reacting the carboxylic acid with an appropriate alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions (Fischer esterification). For more sensitive substrates or to achieve higher yields under milder conditions, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with 4-dimethylaminopyridine (B28879) (DMAP) can be employed. Another method involves the conversion of the carboxylic acid to its more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the alcohol. nih.gov

Table 2: Exemplary Synthesis of Esters

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

|---|---|---|---|

| This compound | Methanol | H₂SO₄ (cat.), Reflux | Methyl 1-benzyl-1H-pyrazole-4-carboxylate |

| This compound | Ethanol | SOCl₂, then Ethanol, Pyridine | Ethyl 1-benzyl-1H-pyrazole-4-carboxylate |

Amide Synthesis: Amide derivatives are synthesized by coupling the carboxylic acid with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. Standard peptide coupling reagents are widely used for this purpose, including carbodiimides (e.g., DCC, EDC) and phosphonium (B103445) or uronium salts (e.g., HBTU, HATU), often in the presence of a base like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA). researchgate.net The reaction of the corresponding acid chloride with an amine is also a highly effective method for amide bond formation. rsc.org These methods allow for the synthesis of a diverse library of amide derivatives from this compound. researchgate.net

Table 3: Exemplary Synthesis of Amides

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

|---|---|---|---|

| This compound | Aniline | EDC, HOBt, DMF | N-Phenyl-1-benzyl-1H-pyrazole-4-carboxamide |

| This compound | Benzylamine | HATU, DIPEA, CH₂Cl₂ | N,1-Dibenzyl-1H-pyrazole-4-carboxamide |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact and improve efficiency. For the synthesis of this compound and its derivatives, several green approaches can be considered, drawing from methodologies developed for related pyrazole structures. nih.govmdpi.com

Key green strategies include the use of microwave irradiation and solvent-free reaction conditions. nih.gov Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products compared to conventional heating methods. For instance, the cyclization step in pyrazole synthesis can be efficiently conducted under microwave irradiation. nih.gov

Another green approach involves the use of environmentally benign catalysts and solvents. For example, employing Lewis acid catalysts like lithium perchlorate (B79767) in solvents such as ethylene (B1197577) glycol can facilitate pyrazole synthesis at room temperature, offering an eco-friendly alternative to harsher conditions. mdpi.com Grinding techniques, where reactants are ground together in the absence of a solvent, represent another powerful solvent-free method that can be applied to various steps, including the formation of hydrazones or the direct synthesis of hydrazides from carboxylic acids. rjptonline.orgnih.gov

Furthermore, multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, embody the principles of atom economy and process simplification. Designing a one-pot synthesis for this compound using an MCR strategy would be a significant advancement in its green synthesis. mdpi.com

Table 4: Comparison of Synthetic Approaches

| Approach | Traditional Method | Green Alternative | Advantages of Green Method |

|---|---|---|---|

| Energy Source | Conventional heating (oil bath) | Microwave irradiation | Reduced reaction time, improved yields, energy efficiency. nih.gov |

| Solvents | Volatile organic solvents (e.g., Toluene, DMF) | Water, Ethanol, Ethylene glycol, or solvent-free | Reduced pollution, lower cost, improved safety. mdpi.com |

| Catalysis | Stoichiometric strong acids/bases | Reusable solid catalysts, Lewis acids (e.g., LiClO₄) | Catalyst recyclability, milder reaction conditions, reduced waste. mdpi.com |

| Process | Multi-step synthesis with isolation of intermediates | One-pot or multicomponent reactions | Increased efficiency, reduced waste and resource consumption. |

X-ray Crystallographic Investigations

X-ray crystallography stands as a definitive method for determining the precise arrangement of atoms within a crystal. Studies on compounds structurally similar to this compound, such as 4-benzyl-1H-pyrazole and its derivatives, reveal detailed information about their solid-state conformation, crystal packing, and the non-covalent interactions that govern their supramolecular architecture.

Crystal Packing and Intermolecular Interactions

The crystal structure of pyrazole derivatives is significantly influenced by a combination of intermolecular forces, including hydrogen bonding, aromatic interactions, and electrostatic forces. iucr.org In the crystal structure of the closely related 4-benzyl-1H-pyrazole, the pyrazole and phenyl aromatic moieties are organized into distinct alternating bilayers. nih.govnih.gov These layers are further composed of aromatic rings stacked in columns. nih.govnih.gov

The packing is also stabilized by various non-covalent interactions. In the crystal of 5-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, the packing exhibits an interplay of strong O–H⋯O, C–H⋯N, and C–H⋯F hydrogen bonds, which create a three-dimensional network. cambridge.org Hirshfeld surface analysis indicates that H⋯H, N⋯H, and O⋯H interactions can account for nearly 70% of the surface area in these types of compounds. cambridge.org Additionally, π-π stacking interactions are observed between phenyl groups of adjacent molecules. cardiff.ac.uk

Dihedral Angles and Molecular Geometry

The butterfly-like structure of some derivatives, such as 3-acetyl-1,5-diphenyl-1H-pyrazole-4-carbonitrile, shows the pyrazole ring forming dihedral angles of 59.31 (8)° and 57.24 (8)° with its two phenyl rings. grafiati.com The bond distances between the pyrazole and benzene (B151609) rings, typically around 1.46–1.48 Å, suggest a low degree of conjugation between the two ring systems. csic.es

Table 1: Selected Dihedral Angles in Benzyl-Pyrazole Derivatives

| Compound | Rings | Dihedral Angle (°) | Reference |

| 4-Benzyl-3,5-dimethyl-1H-pyrazole | Pyrazole and Phenyl | 78.65 (19) | nih.gov |

| 4-Benzyl-1H-pyrazole | Pyrazole and Phenyl | 86.00 (7) | nih.gov |

| 3,5-Diamino-4-benzyl-1H-pyrazole | Pyrazole and Phenyl | 65.27 (4) | nih.gov |

Hydrogen Bonding Networks (O-H…O, C-H…O, N-H…O, C-H…N, C-H…π)

Hydrogen bonds are pivotal in dictating the supramolecular assembly of pyrazole carboxylic acids. The classic carboxylic acid dimer motif, formed by strong intermolecular O-H⋯O hydrogen bonds, is a common feature. cambridge.orgmdpi.com In the crystal structure of bis(pyrazol-1-yl)methane-4,4'-dicarboxylic acid, these O-H⋯O bonds link molecules into zig-zag chains. mdpi.com

N-H⋯N hydrogen bonds are also prevalent, often leading to the formation of dimers, trimers, tetramers, or infinite chains known as catemers. nih.govcsic.esnih.gov For instance, 4-benzyl-1H-pyrazole forms parallel catemers through N-H⋯N hydrogen bonding. nih.govnih.gov In its 3,5-diamino derivative, the pyrazole N-H protons act as donors in N-H⋯π interactions with adjacent pyrazole rings, while the amino (NH2) protons form N-H⋯N bonds. nih.govnih.gov

Weaker C-H⋯π, C-H⋯N and C-H⋯O interactions further stabilize the crystal lattice. nih.govcambridge.orgmdpi.com In 4-benzyl-1H-pyrazole, the benzyl protons engage in C-H⋯π hydrogen bonding with neighboring pyrazole and phenyl rings. nih.gov

Table 2: Examples of Hydrogen Bonding in Pyrazole Derivatives

| Compound | Interaction Type | Description | Reference |

| Bis(pyrazol-1-yl)methane-4,4'-dicarboxylic acid | O-H⋯O | Forms classic carboxyl-carboxyl cyclic dimers. | mdpi.com |

| 4-Benzyl-1H-pyrazole | N-H⋯N | Links molecules into parallel catemers. | nih.govnih.gov |

| 3,5-Diamino-4-benzyl-1H-pyrazole | N-H⋯π | Pyrazole N-H protons donate to neighboring pyrazole rings. | nih.govnih.gov |

| 4-Benzyl-1H-pyrazole | C-H⋯π | Benzyl protons interact with neighboring pyrazole and phenyl rings. | nih.gov |

| 5-(Trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | C-H⋯N / C-H⋯F | Contributes to the 3D molecular packing. | cambridge.org |

Chiral versus Achiral Crystal Structures

An intriguing aspect of benzyl-pyrazole derivatives is the potential for chirality in the solid state, even when the molecule itself is achiral in solution. nih.gov For example, 4-benzyl-1H-pyrazole can freely interconvert between different conformers in solution, but it crystallizes in the non-centrosymmetric space group P2₁, resulting in a chiral crystal structure. iucr.orgnih.gov This phenomenon, known as atropisomerism, arises from hindered rotation around the single bond connecting the pyrazole and benzyl moieties in the packed crystal lattice. nih.gov The adoption of a chiral space group is attributed to a more efficient crystal packing arrangement compared to a centrosymmetric alternative. nih.gov

In contrast, the 3,5-diamino derivative of 4-benzyl-1H-pyrazole crystallizes in the centrosymmetric space group P2₁/c. nih.govnih.gov This highlights how subtle changes in molecular structure, such as the addition of amino groups capable of forming different hydrogen bonds, can lead to fundamentally different crystal symmetries. nih.govresearchgate.net

Spectroscopic Characterization Techniques

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are indispensable for confirming the chemical structure of newly synthesized compounds and for studying their behavior in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. thieme-connect.de For pyrazole carboxylic acid derivatives, the acidic proton of the carboxyl group (–COOH) typically appears as a singlet at a downfield chemical shift, often around 12 δ in the ¹H NMR spectrum. pressbooks.pub The exact position can be dependent on solvent and concentration due to variations in hydrogen bonding. pressbooks.pub

In the ¹³C NMR spectrum, the carboxyl carbon atom is characteristically found in the range of 165 to 185 δ. pressbooks.pub Protons and carbons of the pyrazole and benzyl rings exhibit signals in the aromatic region of their respective spectra. For instance, in the ¹H NMR spectrum of 4-benzyl-1H-pyrazole in CDCl₃, the presence of a single resonance for the two pyrazole C-H protons indicates the rapid interconversion of its conformers in solution. nih.gov

Table 3: Typical NMR Chemical Shift Ranges for Pyrazole Carboxylic Acids

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Notes | Reference |

| ¹H | Carboxylic Acid (R-COOH ) | ~12.0 | Can be broad; position is solvent and concentration dependent. | pressbooks.pub |

| ¹H | Aromatic (Ar-H ) | 6.0 - 9.0 | Specific shifts depend on substituents and position on the ring. | researchgate.net |

| ¹H | Methylene (Ar-CH₂ -Ar) | ~5.5 | Varies with substitution on the aromatic rings. | |

| ¹³C | Carboxylic Acid (R-C OOH) | 165 - 185 | Saturated acids are downfield (~185 ppm), aromatic/unsaturated are upfield (~165 ppm). | pressbooks.pub |

| ¹³C | Aromatic (C -Ar) | 110 - 150 | Specific shifts depend on substituents and position on the ring. | dovepress.com |

| ¹³C | Methylene (Ar-C H₂-Ar) | ~50-60 | Varies with aromatic substitution. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present in a molecule. For this compound and its derivatives, the IR spectrum is characterized by absorption bands corresponding to the vibrations of its key structural components: the pyrazole ring, the benzyl group, and the carboxylic acid moiety.

The most prominent feature in the IR spectrum of a carboxylic acid is the strong, broad absorption band due to the O-H stretching vibration of the hydroxyl group, typically found in the range of 2500-3300 cm⁻¹. The carbonyl (C=O) stretching vibration of the carboxylic acid group gives rise to an intense absorption band, generally located between 1680 and 1725 cm⁻¹. The exact position can be influenced by conjugation and intermolecular hydrogen bonding. In pyrazole carboxylic acids, this peak is a key diagnostic feature. pressbooks.pub

Vibrations associated with the pyrazole ring also appear in the spectrum. The C=N stretching vibration is typically observed around 1537-1633 cm⁻¹. mdpi.com The C-H stretching vibrations of the aromatic rings (both benzyl and pyrazole) are expected above 3000 cm⁻¹. Other characteristic absorptions include C-C stretching within the rings and C-H bending vibrations. For instance, in related pyrazole derivatives, peaks for the C=O of benzoyl groups and O=C-OR of ester groups have been observed around 191.00 ppm and 162.00 ppm in ¹³C NMR, respectively, with IR spectroscopy confirming the presence of these carbonyls. niscpr.res.in In similar heterocyclic systems like 1H-indazole-6-carboxylic acid, asymmetric and symmetric vibrations of the carboxylate groups are noted at 1683 and 1423 cm⁻¹, respectively. mdpi.com

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Carboxylic Acid | 2500-3300 | Broad, Strong |

| C-H Stretch | Aromatic (sp²) | 3000-3100 | Medium |

| C-H Stretch | Aliphatic (sp³) | 2850-2960 | Medium |

| C=O Stretch | Carboxylic Acid | 1680-1725 | Strong, Sharp |

| C=N Stretch | Pyrazole Ring | 1537-1633 | Medium |

| C=C Stretch | Aromatic Ring | 1450-1600 | Medium to Weak |

This table presents typical IR absorption ranges for the functional groups in this compound.

Mass Spectrometry (MS, HRMS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a compound and its fragments, enabling the determination of its molecular weight and structural elucidation. High-Resolution Mass Spectrometry (HRMS) offers highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. dovepress.com

For this compound (C₁₁H₁₀N₂O₂), the expected molecular weight is approximately 202.21 g/mol . sigmaaldrich.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 202.

The fragmentation pattern is dictated by the structure of the molecule. A common fragmentation pathway for carboxylic acid derivatives involves the cleavage of the bond adjacent to the carbonyl group to form a stable acylium ion (R-CO⁺). libretexts.org For this compound, key fragmentation pathways would likely include:

Loss of the benzyl group: Cleavage of the N-CH₂ bond can lead to the formation of a tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, a very common and stable fragment for benzyl-containing compounds.

Decarboxylation: Loss of a carboxyl group (•COOH) or carbon dioxide (CO₂) from the molecular ion is a characteristic fragmentation for carboxylic acids.

Formation of an acylium ion: Cleavage of the bond between the pyrazole ring and the carboxylic acid could result in a pyrazole-containing acylium ion.

HRMS would provide the exact mass of the molecular ion, confirming its elemental formula. For C₁₁H₁₀N₂O₂, the calculated exact mass would be used to distinguish it from other compounds with the same nominal mass. For example, HRMS data for newly synthesized N-acyl tryptophan derivatives was used to confirm their structures, with calculated m/z values matching the found values to four decimal places. dovepress.com

| Ion | Formula | Proposed Structure / Origin | Expected m/z |

| [M]⁺ | [C₁₁H₁₀N₂O₂]⁺ | Molecular Ion | 202 |

| [M - COOH]⁺ | [C₁₀H₉N₂]⁺ | Loss of carboxylic acid group | 157 |

| [C₇H₇]⁺ | [C₇H₇]⁺ | Tropylium ion from benzyl group | 91 |

| [M - C₇H₇]⁺ | [C₄H₃N₂O₂]⁺ | Loss of benzyl group | 111 |

This table outlines the expected major fragments in the mass spectrum of this compound.

Tautomerism and Isomerism in Pyrazole Carboxylic Acids

Tautomerism is a significant feature of N-unsubstituted pyrazole rings, involving the migration of a proton between the two nitrogen atoms. nih.gov For pyrazoles with different substituents at the 3 and 5 positions, this results in an equilibrium between two distinct tautomeric forms. nih.gov This annular prototropic tautomerism is a rapid process in solution at room temperature, often leading to averaged signals in NMR spectroscopy, where the 3 and 5 positions become chemically equivalent on the NMR timescale. nih.govktu.edu

The position of the tautomeric equilibrium is influenced by several factors, including the electronic nature of the substituents, solvent polarity, temperature, and intra- and intermolecular interactions like hydrogen bonding. nih.govnih.gov For pyrazole carboxylic acids, the carboxylic acid group can influence the equilibrium. Theoretical studies have shown that for pyrazoles substituted with electron-donating and electron-withdrawing groups, the tautomer where the NH group is adjacent to the electron-donating group is generally more stable. nih.gov In the solid state, strong intermolecular interactions often lead to the crystallization of a single, preferred tautomer. nih.gov

Isomerism in pyrazole carboxylic acids primarily relates to the position of the substituents on the pyrazole ring. While the subject compound is specifically this compound, other constitutional isomers exist, such as 1-benzyl-1H-pyrazole-3-carboxylic acid and 1-benzyl-1H-pyrazole-5-carboxylic acid. These are distinct compounds with different chemical and physical properties. The reaction of asymmetrical reagents can lead to mixtures of such isomers. beilstein-journals.org

Conformational Analysis and Rotational Barriers

The interconversion between conformers can also be facilitated by the annular tautomerism of the pyrazole ring. nih.gov Even if a significant energy barrier hinders the direct rotation of the benzyl group from one side of the pyrazole ring to the other, conversion can occur via a tautomeric intermediate. nih.gov

The energy barrier to rotation is influenced by steric hindrance from substituents on the pyrazole ring. In benzyl alcohol, a related system, the barrier for the concerted rotation of the CH₂OH and OH groups is approximately 280 cm⁻¹. researchgate.net For this compound, a similar barrier would be expected for the rotation of the benzyl group, potentially influenced by the carboxylic acid at the 4-position. In the solid state, the molecule will adopt a specific, low-energy conformation. For example, in 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, the phenyl group is twisted by 48.13° relative to the plane of the pyrazole ring. researchgate.net A similar twisted conformation is likely for the benzyl group in the title compound to minimize steric interactions.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing the B3LYP functional with a 6-311++G(d,p) basis set, are utilized to determine its fundamental chemical and physical properties. researchgate.net

Geometry Optimization and Electronic Structure

The initial step in DFT analysis involves geometry optimization, where the molecule's most stable three-dimensional conformation is determined by finding the minimum energy state. researchgate.net This process calculates key structural parameters such as bond lengths, bond angles, and dihedral angles. For pyrazole-carboxylic acid derivatives, the optimized structure typically reveals a planar conformation of the pyrazole ring, indicating a stable atomic arrangement. researchgate.netnih.gov The benzyl and carboxylic acid groups are positioned relative to this plane. For instance, in the related 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, the carboxylic acid group lies in the same plane as the pyrazole ring. uomphysics.net The electronic structure, including the distribution of electron density, is also elucidated, providing a foundation for understanding the molecule's reactivity and spectroscopic properties.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic properties and reactivity. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity and potential for intramolecular charge transfer. jcsp.org.pknih.gov In pyrazole derivatives, the HOMO is often delocalized across the phenyl and pyrazole moieties, while the LUMO may be localized on specific parts of the structure. jcsp.org.pk This distribution is crucial for predicting how the molecule will interact with other species.

| Parameter | Typical Value (eV) for Pyrazole Derivatives | Significance |

|---|---|---|

| EHOMO | -5.3 to -5.7 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.1 to -1.8 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 3.8 to 4.4 | Indicates chemical reactivity and stability; a smaller gap implies higher reactivity. jcsp.org.pk |

Vibrational Spectroscopy Simulations (FT-IR)

Theoretical vibrational frequencies can be calculated using DFT to simulate the molecule's Fourier-Transform Infrared (FT-IR) spectrum. These simulations help in assigning the vibrational modes observed in experimental spectra to specific functional groups and motions within the molecule. researchgate.net For a carboxylic acid like this compound, key vibrational modes include the O-H stretching of the carboxyl group, typically observed as a broad band, and the sharp, strong C=O stretching band. niscpr.res.in Other characteristic peaks correspond to C-H stretching in the benzyl and pyrazole rings, and C=C/C=N stretching within the aromatic systems. mdpi.com Comparing the calculated spectrum with experimental data allows for a detailed confirmation of the molecular structure. researchgate.net

| Vibrational Mode | Typical Calculated Wavenumber (cm-1) | Functional Group |

|---|---|---|

| O-H Stretch | ~3400 - 3600 | Carboxylic Acid (-COOH) |

| C-H Stretch (Aromatic) | ~3000 - 3100 | Benzyl and Pyrazole Rings |

| C=O Stretch | ~1760 - 1780 | Carboxylic Acid (-COOH) niscpr.res.in |

| C=C / C=N Stretch | ~1400 - 1600 | Aromatic Rings |

| C-O Stretch | ~1230 | Carboxylic Acid (-COOH) |

Non-Linear Optical (NLO) Properties

Computational methods are also employed to predict the Non-Linear Optical (NLO) properties of molecules, which are important for applications in photonics and optoelectronics. ajchem-a.com Key NLO parameters calculated via DFT include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.net Molecules with significant charge separation, often found in "push-pull" systems, tend to exhibit large hyperpolarizability values, making them promising NLO materials. ekb.eglookchem.com The presence of electron-donating and electron-accepting groups in pyrazole derivatives can enhance these properties. researchgate.net Theoretical calculations provide a valuable screening tool for identifying molecules with potential NLO activity. researchgate.net

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjpbcs.com This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with the active site of a biological target, typically a protein or enzyme. nih.gov

Studies on various pyrazole derivatives have shown their potential to act as inhibitors for several important protein targets. nih.gov These ligands often bind deep within the active site pocket of the protein, forming key interactions like hydrogen bonds and hydrophobic interactions with specific amino acid residues. nih.govresearchgate.net The binding affinity is quantified by a docking score or binding energy, with lower values indicating a more stable complex. rjpbcs.com

| Potential Protein Target | Therapeutic Area | Key Interactions | Significance of Pyrazole Core |

|---|---|---|---|

| Kinases (e.g., VEGFR-2, CDK2) | Anticancer | Hydrogen bonds with backbone residues, hydrophobic interactions. researchgate.net | Acts as a scaffold to position functional groups for optimal binding. nih.gov |

| Carbonic Anhydrase | Various | Coordination with zinc ion in the active site, hydrogen bonds with nearby residues. nih.gov | The heterocyclic structure is common in known carbonic anhydrase inhibitors. |

| Antiviral Proteins (e.g., Pokeweed Antiviral Protein) | Antiviral | Hydrogen bonds with key residues like ARG and GLY. rjpbcs.com | Provides a rigid framework for interaction with the protein surface. |

| Human Colorectal Adenocarcinoma Cell Line Protein (5JRQ) | Anticancer | Specific interactions leading to high binding affinity. researchgate.net | Serves as a core structure for developing potent antiproliferative agents. researchgate.net |

Quantum Chemical Investigations of Reactivity and Reaction Mechanisms

One common tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. nih.gov Red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions show positive potential (electron-poor areas, prone to nucleophilic attack). For a pyrazole carboxylic acid, the oxygen atoms of the carboxyl group are typically the most electron-rich sites, while the hydrogen atom of the carboxyl group is an electron-poor site. nih.gov

Global reactivity descriptors, calculated from HOMO and LUMO energies, quantify the molecule's reactivity. These include:

Chemical Hardness (η): A measure of resistance to charge transfer.

Chemical Potential (μ): Relates to the tendency of electrons to escape the system. nih.gov

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. nih.gov

These descriptors help in comparing the reactivity of different molecules and understanding their stability. ekb.eg Furthermore, theoretical studies can elucidate reaction mechanisms by mapping the potential energy surface of a reaction, identifying transition states and intermediate products, which is crucial for designing synthetic pathways. mdpi.commdpi.com

Studies on Intermolecular Interactions and Self-Aggregation

Computational and theoretical studies have been instrumental in elucidating the nature of intermolecular interactions and self-aggregation phenomena in pyrazole-containing compounds. While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, the behavior of this molecule can be inferred from computational and crystallographic studies on analogous pyrazole and carboxylic acid derivatives. These studies consistently highlight the critical role of hydrogen bonding and other non-covalent interactions in directing the supramolecular assembly of these molecules.

The molecular structure of this compound, featuring a carboxylic acid group, a pyrazole ring with both a pyrrole-type (N1-H) and a pyridine-type (N2) nitrogen atom, and a benzyl group, provides multiple sites for intermolecular interactions. The carboxylic acid moiety is a potent hydrogen bond donor (-OH) and acceptor (C=O). The pyrazole ring itself can participate in N-H···N hydrogen bonds, and the aromatic rings (benzyl and pyrazole) can engage in π-π stacking and C-H···π interactions.

Theoretical investigations on similar pyrazole carboxylic acids and other related structures have demonstrated the prevalence of strong hydrogen bonding motifs. mdpi.com For instance, the carboxylic acid groups of adjacent molecules can form classic R²₂ (8) cyclic dimers through O-H···O hydrogen bonds. This is a very common and stable supramolecular synthon observed in the crystal structures of many carboxylic acids.

Furthermore, the pyrazole ring itself is a versatile participant in directing molecular aggregation. The N1-H group can act as a hydrogen bond donor, while the sp²-hybridized N2 atom is a hydrogen bond acceptor. This allows for the formation of catemers (chains) through N-H···N hydrogen bonds between pyrazole rings of neighboring molecules. nih.govresearchgate.net

Computational methods, particularly Density Functional Theory (DFT), are frequently employed to optimize the geometry of potential dimers and larger aggregates and to calculate the interaction energies associated with these assemblies. jcsp.org.pknih.gov These calculations help in understanding the relative strengths of different interaction motifs and predicting the most likely modes of self-aggregation. For a molecule like this compound, DFT studies would likely reveal a complex potential energy surface with several stable dimeric and polymeric structures arising from the interplay of the various possible intermolecular interactions.

Based on studies of analogous compounds, the following table summarizes the likely intermolecular interactions and their geometric parameters for this compound.

| Interaction Type | Donor (D) - Acceptor (A) | Typical D···A Distance (Å) | Typical D-H···A Angle (°) |

| Carboxylic Acid Dimer | O-H···O=C | 2.6 - 2.8 | 170 - 180 |

| Pyrazole Catemer | N-H···N | 2.8 - 3.0 | 160 - 175 |

| Carboxylic-Pyrazole | O-H···N | 2.7 - 2.9 | 165 - 175 |

| Weak Hydrogen Bond | C-H···O | 3.0 - 3.5 | 130 - 160 |

| Weak Hydrogen Bond | C-H···N | 3.2 - 3.6 | 130 - 160 |

| π-π Stacking | Centroid-Centroid | 3.4 - 3.8 | - |

Pharmacological and Biological Research Applications of 1 Benzyl 1h Pyrazole 4 Carboxylic Acid Derivatives

Antimicrobial Activity

The quest for new antimicrobial agents to combat the growing threat of drug-resistant pathogens has led to the investigation of various heterocyclic compounds, including derivatives of 1-benzyl-1H-pyrazole-4-carboxylic acid. These compounds have demonstrated a broad spectrum of activity against both bacteria and fungi.

Derivatives of this compound have shown notable efficacy against a range of Gram-positive and Gram-negative bacteria. For instance, a series of 1-benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivatives were synthesized and evaluated for their antibacterial properties. researchgate.net Several of these compounds exhibited significant activity against various bacterial strains.

In another study, novel 1,3-diphenyl pyrazole (B372694) derivatives, which share a similar structural framework, demonstrated potent activity against Acinetobacter baumannii, a challenging Gram-negative pathogen, with minimum inhibitory concentrations (MICs) as low as 4 μg/mL. nih.gov Furthermore, certain pyrazole-derived hydrazones have been identified as specific and potent inhibitors of A. baumannii strains, with MIC values reaching as low as 0.78 µg/mL. nih.gov The antibacterial activity of these compounds is often attributed to their ability to interfere with essential bacterial metabolic pathways. nih.gov

Research into 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid derivatives also revealed antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net The introduction of different substituents on the pyrazole core allows for the modulation of antibacterial potency and spectrum. For example, some pyrazole derivatives have shown moderate activity against Staphylococcus aureus and Bacillus subtilis (Gram-positive), as well as Escherichia coli and Pseudomonas aeruginosa (Gram-negative). meddocsonline.org

| Compound Derivative | Bacterial Strain | Activity (MIC in µg/mL) |

|---|---|---|

| 1,3-diphenyl pyrazole derivative | Acinetobacter baumannii | 4 |

| Pyrazole-derived hydrazone | Acinetobacter baumannii | 0.78 |

| Thiazolidinone-clubbed pyrazole | Escherichia coli | 16 |

| Tethered thiazolo-pyrazole derivative | MRSA | 4 |

In addition to their antibacterial effects, derivatives of this compound have been investigated for their antifungal properties. Pyrazole carboxamide derivatives, in particular, have been a focus of research in the development of new fungicides. nih.gov While many of these compounds exhibit some level of antifungal activity, certain derivatives have shown remarkable potency. For instance, specific pyrazole carboxamides have displayed significant activity against phytopathogenic fungi such as A. porri, M. coronaria, C. petroselini, and R. solani. nih.gov

The mechanism of antifungal action for many pyrazole derivatives involves the inhibition of succinate (B1194679) dehydrogenase, a key enzyme in the fungal respiratory chain. nih.gov The structural features of the this compound scaffold can be modified to optimize the interaction with this target enzyme, leading to enhanced antifungal efficacy.

| Compound Derivative | Fungal Strain | Activity (EC50 in µg/mL) |

|---|---|---|

| Isoxazolol pyrazole carboxylate 7ai | R. solani | 0.37 |

| Pyrazole carboxamide 7af | Various phytopathogenic fungi | Moderate activity |

| Pyrazole carboxamide 7bc | Various phytopathogenic fungi | Moderate activity |

Anti-inflammatory Properties

Inflammation is a complex biological response implicated in numerous diseases. Pyrazole derivatives have long been recognized for their anti-inflammatory potential, with celecoxib (B62257), a selective COX-2 inhibitor, being a prominent example. ijpsjournal.com Derivatives of this compound have also been explored for their ability to modulate inflammatory pathways.

The anti-inflammatory effects of many pyrazole derivatives are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins. ijpsjournal.com Research has focused on developing derivatives with selectivity for COX-2 over COX-1 to minimize gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). ijpsjournal.comnih.gov

A study on new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives, which are structurally related to the this compound scaffold, demonstrated that these compounds were more potent inhibitors of COX-2 than COX-1. nih.gov Specifically, trimethoxy derivatives showed the most potent anti-inflammatory activity, even surpassing that of celecoxib in some cases. nih.gov These findings highlight the potential of the pyrazole core in designing selective COX-2 inhibitors. Molecular docking studies have further elucidated the binding interactions of these derivatives within the active site of the COX-2 enzyme, providing a rationale for their inhibitory activity and selectivity.

| Compound Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| Trimethoxy derivative 10a | - | - | - |

| Trimethoxy derivative 10b | - | - | - |

| Celecoxib | - | - | - |

Data for specific IC50 values for the trimethoxy derivatives were not available in the provided search results.

Anticancer Activity

The development of novel anticancer agents is a critical area of pharmaceutical research. Pyrazole derivatives have emerged as a promising class of compounds with significant antiproliferative activity against various cancer cell lines. nih.gov The structural versatility of the this compound scaffold allows for the synthesis of derivatives that can interact with various molecular targets involved in cancer progression.

Research has shown that certain pyrazole derivatives can induce apoptosis and inhibit the growth of cancer cells. nih.gov For example, pyrazole carbaldehyde derivatives have been identified as potent inhibitors of PI3 kinase, a key enzyme in cell signaling pathways that is often dysregulated in cancer. nih.gov One such derivative exhibited excellent cytotoxicity against MCF7 breast cancer cells with an IC50 of 0.25 μM. nih.gov

Furthermore, pyrazole-containing hybrids have demonstrated potent cytotoxicity against a range of cancer cell lines, including MCF7 (breast), A549 (lung), HeLa (cervical), and PC3 (prostate), with IC50 values in the low micromolar range. nih.gov The anticancer mechanism of these compounds can involve the inhibition of various protein kinases, such as EGFR, which are crucial for cancer cell proliferation and survival. nih.gov

| Compound Derivative | Cancer Cell Line | Activity (IC50 in µM) |

|---|---|---|

| Pyrazole carbaldehyde derivative 43 | MCF7 (Breast) | 0.25 |

| 1,4-benzoxazine-pyrazole hybrid 22 | MCF7, A549, HeLa, PC3 | 2.82 - 6.28 |

| 1,4-benzoxazine-pyrazole hybrid 23 | MCF7, A549, HeLa, PC3 | 2.82 - 6.28 |

| N-(1-{1-[4-nitrophen]-3-phephenyl-1H-pyrazol-4-yl}methylene)-2-chlorobenzohydrazide (2) | MCF7, SF-268, NCI-H460 | GI50: 3.79, TGI50: 12.50, LC50: 42.30 |

Antidiabetic and Antihyperglycemic Potential

Diabetes mellitus is a metabolic disorder characterized by high blood glucose levels. One therapeutic approach is to inhibit enzymes such as α-glucosidase and α-amylase, which are involved in carbohydrate digestion. Pyrazole derivatives have been investigated for their potential as antidiabetic agents. nih.govresearchgate.net

Substituted pyrazole-4-carboxylic acid derivatives have been reported as hypoglycemic agents. nih.gov For instance, 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1) and 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (Pyz-2) showed potent inhibition of α-glucosidase and α-amylase with IC50 values comparable to the standard drug, acarbose. nih.gov

A novel pyrazolobenzothiazine derivative also demonstrated effective IC50 values for α-glucosidase (3.91 µM) and α-amylase (8.89 µM). nih.gov These findings suggest that the this compound scaffold can be a valuable starting point for the design of new antihyperglycemic agents.

| Compound Derivative | Enzyme | Activity (IC50 in µM) |

|---|---|---|

| Pyz-1 | α-glucosidase | 75.62 |

| Pyz-1 | α-amylase | 119.3 |

| Pyz-2 | α-glucosidase | 95.85 |

| Pyz-2 | α-amylase | 120.2 |

| Pyrazolobenzothiazine (S1) | α-glucosidase | 3.91 |

| Pyrazolobenzothiazine (S1) | α-amylase | 8.89 |

| Acarbose (Standard) | α-glucosidase | 72.58 |

| Acarbose (Standard) | α-amylase | 115.6 |

Antiviral Activity

While the broader class of pyrazole derivatives has been investigated for potential antiviral activities against a range of viruses, specific research focusing on the antiviral properties of this compound derivatives is not extensively documented in the reviewed literature. Studies on structurally related compounds, such as N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines, have shown interference with the replication of viruses like the Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV). However, these compounds feature a phenylsulfonyl group at the 1-position of the pyrazole ring, distinguishing them from the benzyl-substituted compounds that are the focus of this article. Therefore, direct evidence of antiviral efficacy for derivatives of this compound remains an area for future investigation.

Adenosine (B11128) Receptor Affinity and Selectivity Profiling

Derivatives of this compound have been a subject of significant interest in the study of adenosine receptors, which are crucial targets in the development of therapies for various conditions. The introduction of a benzyl (B1604629) group at the N-1 position of the pyrazole ring has been shown to influence the affinity and selectivity of these compounds for different adenosine receptor subtypes.

Research has demonstrated that conjugating the 1-benzyl-1H-pyrazole-4-yl moiety to other molecular scaffolds can yield potent antagonists for the human A2B adenosine receptor (hA2B AR). For instance, xanthine (B1682287) derivatives bearing this moiety at the 8-position have been synthesized and evaluated for their hA2B AR affinity. The benzyl group at the N-1 position of the pyrazole was found to be a key structural feature for achieving high affinity. Structure-activity relationship (SAR) studies have indicated that substitutions on the benzyl ring can further modulate the activity and selectivity of these compounds.

Below is a data table summarizing the binding affinities of selected 1-benzyl-1H-pyrazole-4-yl xanthine derivatives for the hA2B AR.

| Compound | R Group on Benzyl Ring | hA2B AR Kᵢ (nM) |

| 1 | H | 15 |

| 2 | 3-F | 8 |

| 3 | 3-CF₃ | 7 |

| 4 | 2-Cl, 5-CF₃ | 6 |

Data is illustrative and compiled from representative findings in the field.

Interestingly, while the 1-(3-trifluoromethyl-benzyl)-1H-pyrazole-4-yl group is known to confer high affinity for the hA2B AR in some molecular contexts, its incorporation into different scaffolds can shift the selectivity profile towards the human A3 adenosine receptor (hA3 AR). A series of pyrazolo[4,3-e] mdpi.comnih.govresearchgate.nettriazolo[1,5-c]pyrimidine (PTP) derivatives featuring this substituent were found to be inactive at the hA2B AR but displayed potent and selective antagonism at the hA3 AR. This highlights the significant role of the core molecular scaffold in determining the final pharmacological profile of these derivatives.

The following table presents the binding affinities and selectivity of a representative PTP derivative for the hA3 AR.

| Compound | hA3 AR Kᵢ (nM) | Selectivity (A1/A3) | Selectivity (A2A/A3) | Selectivity (A2B/A3) |

| PTP-derivative 1 | 11 | >9090 | >9090 | >909 |

Data is illustrative and compiled from representative findings in the field.

Other Biological Activities (e.g., Analgesic, Sedative-Hypnotic, Anticoagulant, Antitubercular)

Derivatives of this compound have been explored for a variety of other biological activities.

Analgesic Activity: A series of novel 1-benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivatives have been synthesized and evaluated for their in vivo analgesic activity. Several compounds from this series exhibited potent analgesic effects in preclinical models, comparable to standard reference drugs.

Sedative-Hypnotic Activity: There is a lack of specific research in the reviewed scientific literature focusing on the sedative-hypnotic properties of derivatives of this compound. While the broader class of pyrazoles has been investigated for various central nervous system effects, this specific subset has not been a primary focus for sedative-hypnotic activity.

Anticoagulant Activity: Specific studies on the anticoagulant or antithrombotic potential of this compound derivatives are not prominently featured in the available literature. Research into the anticoagulant effects of pyrazole-containing compounds has generally focused on different structural classes of pyrazole derivatives.

Antitubercular Activity: Pyrazole-4-carboxamide derivatives have been a subject of interest in the search for new antitubercular agents. While not all studies specify a 1-benzyl substitution, the carboxamide functional group derived from the carboxylic acid is a common feature in these investigations. Some of these pyrazole-based compounds have shown promising activity against Mycobacterium tuberculosis.

Medicinal Chemistry and Drug Discovery Initiatives Involving 1 Benzyl 1h Pyrazole 4 Carboxylic Acid Scaffolds

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For derivatives of 1-benzyl-1H-pyrazole-4-carboxylic acid, SAR studies have been instrumental in identifying key structural features that govern their potency and selectivity for various biological targets.

In the development of inhibitors for Receptor-Interacting Protein 1 (RIP1) kinase, a key mediator of necroptosis, SAR studies on 1-benzyl-1H-pyrazole derivatives have revealed critical insights. For instance, the substitution pattern on the benzyl (B1604629) ring significantly impacts inhibitory activity. It has been demonstrated that certain substitutions on the benzyl group can enhance the potency of these compounds as RIP1 kinase inhibitors.

Similarly, in the pursuit of potent and selective sodium glucose co-transporter 1 (SGLT1) inhibitors for managing postprandial hyperglycemia, SAR studies of 4-benzyl-1H-pyrazol-3-yl β-d-glucopyranoside derivatives have been conducted. These studies have shown that modifications at the 5-position of the pyrazole (B372694) ring and on the phenyl ring of the benzyl group are crucial for modulating both the potency and selectivity of SGLT1 inhibition.

The following table summarizes key SAR findings for this compound derivatives against specific targets:

| Biological Target | Scaffold/Derivative Class | Key SAR Findings |

| RIP1 Kinase | 1-Benzyl-1H-pyrazole derivatives | Substitutions on the benzyl ring significantly influence inhibitory potency. |

| SGLT1 | 4-Benzyl-1H-pyrazol-3-yl β-d-glucopyranosides | Modifications at the 5-position of the pyrazole ring and on the phenyl ring of the benzyl group are critical for potency and selectivity. |

Scaffold Derivatization and Optimization

The derivatization and optimization of the this compound scaffold are central to the development of drug candidates with improved pharmacological profiles. Medicinal chemists employ various synthetic strategies to introduce diverse functional groups at different positions of the scaffold, aiming to enhance target affinity, selectivity, and pharmacokinetic properties.

One common approach involves the modification of the carboxylic acid group to form amides or esters. This can influence the compound's solubility, membrane permeability, and metabolic stability. For example, the synthesis of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives has been explored to develop inhibitors of cyclin-dependent kinases (CDKs). ontosight.ai

Furthermore, the benzyl group offers another avenue for derivatization. Introducing substituents on the phenyl ring can modulate the electronic and steric properties of the molecule, leading to optimized interactions with the target protein. The optimization of a 1-benzyl-1H-pyrazole-based RIP1 kinase inhibitor led to the discovery of a potent compound with significant protective effects in a mouse model of pancreatitis. dovepress.com

Development of Pyrazole-Containing Pharmacophores

The pyrazole ring is recognized as a key pharmacophore in a multitude of biologically active compounds. nih.gov Its ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it an attractive core for designing molecules that can effectively bind to biological targets. The this compound structure incorporates this important heterocyclic motif.

The pyrazole nucleus is a cornerstone in the development of drugs for a wide range of diseases. nih.gov Its presence in established drugs highlights its significance in medicinal chemistry. The development of pharmacophores based on the pyrazole scaffold is an active area of research, with the goal of creating novel therapeutic agents with improved efficacy and safety profiles. The versatility of the pyrazole ring allows for the creation of diverse chemical libraries for high-throughput screening and lead identification.

Prodrug Design and Bioprecursor Synthesis

Prodrug design is a strategic approach used to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug molecule. For compounds containing a carboxylic acid moiety, such as this compound, esterification is a common prodrug strategy. Ester prodrugs can mask the polar carboxylic acid group, thereby increasing lipophilicity and enhancing membrane permeability. Once inside the body, these esters are designed to be hydrolyzed by esterases to release the active carboxylic acid-containing drug. For instance, pyrazole ester prodrugs have been synthesized and evaluated for their in vitro COX-2 inhibitory activity. mdpi.com

Another prodrug approach for carboxylic acids involves the formation of amides. While generally more stable than esters, amide prodrugs can be designed to be cleaved by specific amidases in the target tissue or cell type. The synthesis of pyrazole carboxylic acid amides has been explored for various therapeutic applications. nih.gov

Bioprecursors are compounds that are metabolically converted to the active drug. While specific examples for this compound are not extensively documented, a hypothetical bioprecursor could be an alcohol derivative that undergoes in vivo oxidation to form the corresponding carboxylic acid.

Ligand Design for Specific Biological Targets

The this compound scaffold has been successfully employed in the design of ligands for a variety of specific biological targets. The adaptability of this scaffold allows for the development of potent and selective inhibitors for different enzyme and receptor families.

A notable example is the design of RIP1 kinase inhibitors. By optimizing the 1-benzyl-1H-pyrazole core, researchers have developed potent inhibitors of this kinase, which is implicated in inflammatory diseases. dovepress.com The structural features of the scaffold allow for favorable interactions within the ATP-binding pocket of the kinase.

In another therapeutic area, derivatives of this scaffold have been designed as inhibitors of sodium glucose co-transporter 1 (SGLT1). These inhibitors have shown potential in controlling postprandial hyperglycemia, a key factor in type 2 diabetes. The design of these ligands involves tailoring the substituents on the pyrazole and benzyl moieties to achieve high affinity and selectivity for SGLT1.

The following table provides examples of biological targets for which ligands based on the this compound scaffold have been designed:

| Biological Target | Therapeutic Area | Example Derivative Class |

| Receptor-Interacting Protein 1 (RIP1) Kinase | Inflammatory Diseases | 1-Benzyl-1H-pyrazole derivatives |

| Sodium Glucose Co-transporter 1 (SGLT1) | Diabetes | 4-Benzyl-1H-pyrazol-3-yl β-d-glucopyranosides |

| Cyclin-Dependent Kinases (CDKs) | Cancer | N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-1,3-diphenyl-1H-pyrazole-4-carboxamides |

Applications in Material Science and Other Fields

Utilization as Chemical Building Blocks

1-Benzyl-1H-pyrazole-4-carboxylic acid serves as a fundamental chemical building block in the construction of more complex molecular systems. The pyrazole (B372694) moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore and a versatile ligand in coordination chemistry. The carboxylic acid group provides a reactive site for a variety of chemical modifications, including amidation and esterification, and can also participate in the formation of coordination bonds with metal ions.